Product packaging for Tris(decyl)silane(Cat. No.:CAS No. 18765-73-6)

Tris(decyl)silane

Cat. No.: B092487
CAS No.: 18765-73-6
M. Wt: 451.9 g/mol
InChI Key: YFVSVDNDQPDZBU-UHFFFAOYSA-N
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Description

Tris(decyl)silane is a silane reagent featuring long-chain alkyl substituents, primarily utilized in research laboratories as a versatile building block in organic synthesis and materials science. While specific studies on this compound were not identified, its structure suggests potential applications based on analogous silane chemistry. Silanes are widely employed as reducing agents in free radical chemistry , capable of donating a hydrogen atom to carbon-centered radicals, a mechanism foundational in dehalogenation reactions and radical cyclizations . The long decyl chains may impart significant hydrophobicity, which can be valuable in modifying surface properties or tailoring the compatibility of materials in composite systems . In polymer science, silanes can act as co-initiators in radical polymerization . Researchers might explore this compound for developing hydrophobic coatings, functionalizing surfaces, or as an intermediate in the synthesis of more complex silicon-based molecules. This product is intended for chemical synthesis and research applications only. It is not for diagnostic, therapeutic, or any other personal use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H64Si B092487 Tris(decyl)silane CAS No. 18765-73-6

Properties

InChI

InChI=1S/C30H63Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVSVDNDQPDZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[Si](CCCCCCCCCC)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H63Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400196
Record name Tridecylsilane;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18765-73-6
Record name Tridecylsilane;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tris Decyl Silane and Its Derivatives

Hydrosilylation Reactions in the Synthesis of Long-Chain Alkylsilanesresearchgate.netpsu.edudntb.gov.uaorganic-chemistry.org

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like a carbon-carbon double bond, stands as one of the most direct and atom-economical methods for creating silicon-carbon bonds. sioc-journal.cnnih.gov For the synthesis of Tris(decyl)silane, this typically involves the reaction of a silane (B1218182) containing at least three hydrogen atoms (e.g., trichlorosilane (B8805176), HSiCl₃, followed by reduction) or a trihydridosilane with three equivalents of 1-decene (B1663960).

The general reaction is as follows: 3 CH₂(CH₂)₇CH=CH₂ + HSiR₃ → Si(CH₂(CH₂)₈CH₃)₃ (where HSiR₃ represents a suitable silane precursor)

Catalytic Systems for Efficient Decyl-Silicon Bond Formationpsu.eduacs.orgacs.org

The success of hydrosilylation hinges on the catalyst employed. While platinum-based catalysts, such as Karstedt's catalyst, are widely used, significant research has focused on developing more cost-effective and selective systems using other transition metals. libretexts.orgmdpi.com

Nickel-based Catalysts : Nickel complexes have emerged as efficient catalysts for the hydrosilylation of terminal alkenes like 1-decene. organic-chemistry.org For instance, catalyst systems generated in situ from simple nickel salts like Ni(OtBu)₂·xKCl have shown high activity for the anti-Markovnikov hydrosilylation of 1-decene with various tertiary silanes. core.ac.uk Other studies have demonstrated that combining NiCl₂·6H₂O with tBuOK provides an effective catalytic system for the hydrosilylation of terminal alkenes with primary silanes, achieving exclusive anti-Markovnikov selectivity. organic-chemistry.org In one specific investigation, the reaction of 1-decene with Me₂(MeO)SiH using a nickel pincer complex as a precatalyst yielded (Decyl)(Me)₂SiH in 91% yield. epfl.ch

Cobalt-based Catalysts : Cobalt catalysts are noted for their high activity and functional group tolerance in alkene hydrosilylations. rsc.org They offer an inexpensive and earth-abundant alternative to precious metal catalysts.

Ruthenium-based Catalysts : Cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]⁺, have been successfully used in the hydrosilylation of various alkynes, showcasing their potential applicability for C-Si bond formation under mild conditions. pkusz.edu.cnresearchgate.net

The table below summarizes various catalytic systems used for the hydrosilylation of 1-decene, a direct precursor for the decyl group in this compound.

Table 1: Catalytic Systems for Hydrosilylation of 1-Decene

Catalyst Precursor Co-catalyst/Base Silane Used Product Yield Reference
Nickel Pincer Complex NaOtBu Me₂(MeO)SiH (Decyl)(Me)₂SiH 91% epfl.ch
Ni(OtBu)₂·xKCl None (EtO)₃SiH Decyl-Si(OEt)₃ >80% core.ac.uk
NiCl₂·6H₂O tBuOK Primary Silanes Alkylsilane Good organic-chemistry.org
Platinum Complex None HSiR₃ (E)-alkenylsilanes High acs.orglibretexts.org

Regio- and Stereocontrol in Tris(alkyl)silane Synthesis via Hydrosilylation

Controlling the regiochemistry of the hydrosilylation of terminal alkenes like 1-decene is crucial for synthesizing the desired linear alkylsilane. The reaction can theoretically yield two regioisomers: the linear anti-Markovnikov product and the branched Markovnikov product. For most catalytic systems, including those based on platinum, nickel, and cobalt, the reaction proceeds with high anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the alkene. organic-chemistry.orglibretexts.org This selectivity is a key advantage for producing Tris(n-decyl)silane.

Stereocontrol in the context of this compound synthesis primarily relates to achieving a specific spatial arrangement if the silicon center becomes chiral, which would occur if three different groups plus a hydrogen or other group were attached. For the synthesis of the achiral this compound itself, the main stereochemical consideration is the syn- or anti-addition of the H-Si bond across the double bond. Many mechanisms, like the Chalk-Harrod mechanism proposed for platinum catalysts, proceed via syn-addition. libretexts.orgmdpi.com For internal alkynes, the choice of catalyst and ligands can precisely control the formation of (E)- or (Z)-vinylsilanes. acs.orgrsc.org

Alternative Synthetic Routes to this compound Scaffolds

Beyond hydrosilylation, other fundamental reactions in organic chemistry provide robust pathways to long-chain alkylsilanes by forming C-Si bonds.

Substitution Reactions for Long-Chain Alkyl Introduction on Silicon Centerspsu.eduorganic-chemistry.org

Nucleophilic substitution at a silicon center is a cornerstone of organosilane synthesis. gelest.com This approach involves reacting a silicon electrophile, such as a chlorosilane, with an organometallic nucleophile.

Grignard Reagents : The reaction of a Grignard reagent (RMgX) with a silicon halide is a classic and widely practiced method for forming Si-C bonds. gelest.commnstate.edu To synthesize this compound, decylmagnesium bromide (prepared from 1-bromodecane (B1670165) and magnesium metal) can be reacted with a suitable silicon precursor like trichlorosilane (HSiCl₃) or silicon tetrachloride (SiCl₄). Using a reverse addition protocol, where the Grignard reagent is added to the silane, can help control the degree of substitution when partial alkylation is desired. gelest.com

Organolithium Reagents : Organolithium compounds are highly reactive nucleophiles that readily form C-Si bonds upon reaction with chlorosilanes. wikipedia.orgtaylorandfrancis.com Decyllithium, prepared from 1-chlorodecane (B1663957) or 1-bromodecane, can be used as a potent nucleophile to displace chloride from a silicon center. organic-chemistry.org The high reactivity of organolithium reagents makes them effective for creating sterically hindered tetraorganosilanes. wikipedia.org

Reductive and Coupling Methodologies for C-Si Linkage Formationoaepublish.comresearchgate.net

Modern synthetic chemistry has introduced powerful reductive coupling methods that avoid the pre-formation of highly reactive organometallic reagents. sioc-journal.cn

Reductive Cross-Coupling : Nickel-catalyzed reductive cross-electrophile coupling has emerged as a valuable tool for C-Si bond formation. oaepublish.comresearchgate.netnih.gov This strategy couples a carbon electrophile (e.g., an alkyl halide like 1-bromodecane) with a silicon electrophile (e.g., a chlorosilane) using a stoichiometric amount of a metallic reductant like zinc (Zn) or manganese (Mn). researchgate.netresearchgate.net This approach offers excellent functional group tolerance and high step economy. Recent advancements have even explored the use of mild organic reductants in photoredox/nickel dual catalytic systems, further expanding the utility of this method. oaepublish.com These techniques provide a state-of-the-art alternative for constructing complex organosilanes from readily available starting materials. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
1-decene
Trichlorosilane
Silicon tetrachloride
Karstedt's catalyst
Nickel(II) tert-butoxide
Nickel(II) chloride
Potassium tert-butoxide
(Decyl)dimethylsilane
Decyltriethoxysilane
Pentamethylcyclopentadienyl ruthenium tris(acetonitrile) hexafluorophosphate
1-bromodecane
Decylmagnesium bromide
1-chlorodecane
Decyllithium
Zinc
Manganese

Novel Approaches in Organosilane Precursor Chemistry for this compound

The synthesis of this compound [C₃₀H₆₄Si, CAS No. 18765-73-6] revolves around the formation of silicon-carbon bonds, a cornerstone of organosilicon chemistry. nist.govlsu.edu Novel approaches in its synthesis are primarily driven by the development of more efficient, selective, and sustainable catalytic systems, as well as the strategic selection of organosilane precursors. The two predominant pathways for synthesizing trialkylsilanes like this compound are the hydrosilylation of alkenes and the alkylation of halosilanes using organometallic reagents, such as Grignard reagents. byjus.comcolab.ws

Hydrosilylation Route

Hydrosilylation involves the addition of a Si-H bond across a carbon-carbon double bond. For this compound, this is achieved by reacting a suitable silane precursor with 1-decene. A common and cost-effective precursor is Trichlorosilane (HSiCl₃). The reaction proceeds in two main stages:

Catalytic Hydrosilylation: Trichlorosilane is reacted with three equivalents of 1-decene in the presence of a catalyst. Platinum-based catalysts, such as Karstedt's catalyst, are highly effective for this transformation, promoting the anti-Markovnikov addition of the silane to the alkene. scispace.com This ensures the silicon atom bonds to the terminal carbon of the decene chain, yielding Trichlorodecylsilane. Recent research has focused on developing catalysts based on more earth-abundant metals like nickel and cobalt to improve sustainability. scispace.comepfl.ch

Reduction: The resulting Tris(decyl)trichlorosilane is then reduced to remove the chlorine atoms and form the final Si-H bond. A standard reducing agent for this step is Lithium Aluminum Hydride (LiAlH₄).

Novelty in this area lies in the catalyst design, including platinum complexes with specialized ligands and nickel pincer complexes, which can offer higher activity and selectivity under milder conditions. epfl.chrsc.orgepfl.ch

Table 1: Illustrative Catalytic Systems for Hydrosilylation of 1-Decene This table presents various catalysts and conditions for the hydrosilylation of 1-decene, a key reaction in the synthesis of this compound. The data is compiled from studies on analogous systems.

Catalyst SystemSilane PrecursorSolventConditionsYieldReference
Platinum(II) PBP Pincer ComplexTriethylsilaneNot SpecifiedNot SpecifiedActive Catalyst rsc.orgresearchgate.net
Nickel Pincer Complex / NaOᵗBuMe₂(MeO)SiHToluene80 °C, 12 hHigh epfl.ch
(MesPDI)CoCH₃(EtO)₃SiHNot SpecifiedNot SpecifiedActive Catalyst scispace.com
Nickel Catalyst(MeO)₃SiHTHFNot Specified85% epfl.ch

Grignard Reagent Route

An alternative and highly versatile method involves the use of Grignard reagents. byjus.com This approach also starts with a halosilane precursor, typically Trichlorosilane.

Formation of Grignard Reagent: Decyl bromide is reacted with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form decylmagnesium bromide (CH₃(CH₂)₉MgBr). pressbooks.pub

Alkylation: The Grignard reagent is then reacted with Trichlorosilane. The highly nucleophilic decyl group displaces the chloride ions on the silicon atom. Careful control of stoichiometry is required to ensure the addition of three decyl groups.

Reduction/Workup: Similar to the hydrosilylation route, the intermediate species is treated with a reducing agent or undergoes hydrolysis to yield the final this compound product. orgsyn.org

The reaction can be represented as: HSiCl₃ + 3 CH₃(CH₂)₉MgBr → HSi(CH₂(CH₂)₈CH₃)₃ + 3 MgBrCl

This method offers flexibility in the types of alkyl groups that can be introduced. Advances in this area focus on improving reaction control and exploring alternative organometallic reagents that may offer higher yields or functional group tolerance. lsu.edubeilstein-journals.org

Table 2: Comparison of Primary Synthetic Routes This table summarizes the key features of the two main synthetic pathways to this compound.

FeatureHydrosilylation RouteGrignard Route
Key Precursors 1-Decene, TrichlorosilaneDecyl Bromide, Magnesium, Trichlorosilane
Key Intermediate Tris(decyl)trichlorosilaneDecylmagnesium Bromide
Catalyst Typically Platinum- or Nickel-basedNone required for main alkylation
Main Advantage High atom economy, direct use of alkenesHigh versatility for various alkyl groups
Main Challenge Catalyst cost and removalHandling of moisture-sensitive Grignard reagents

The choice of precursor and synthetic route depends on factors such as cost, scale, desired purity, and available equipment. The ongoing development of novel catalysts and reagents continues to refine the synthesis of this compound, making it more efficient and sustainable. chinesechemsoc.orgmdpi.com

Mechanistic Investigations and Reactivity Profiles of Tris Decyl Silane Systems

Radical Chemistry Mediated by Tris(alkyl)silane Derivatives

The most significant area of reactivity for tris(alkyl)silanes, including Tris(decyl)silane, involves free-radical chain processes. These compounds serve as effective radical-based reducing agents and mediators in a variety of organic transformations. mdpi.com The reactivity is largely dictated by the Si-H bond dissociation energy (BDE), which is significantly lower in compounds like tris(trimethylsilyl)silane (B43935) (TTMSS) compared to simpler silanes like triethylsilane, making hydrogen atom transfer more favorable. mdpi.com

Table 1: Comparison of Bond Dissociation Enthalpies (BDE)

Compound Bond BDE (kJ/mol)
Triethylsilane Et₃Si-H 398
Tris(trimethylsilyl)silane (Me₃Si)₃Si-H 353.5

This table illustrates the weaker Si-H bond in a more substituted silane (B1218182) like TTMSS, which serves as a model for this compound, compared to a simpler trialkylsilane. mdpi.comresearchgate.net

Silyl (B83357) radicals (R₃Si•) are the key intermediates in the radical chemistry of tris(alkyl)silanes. Their generation is most commonly achieved through the abstraction of the hydrogen atom from the Si-H bond by another radical species. lkouniv.ac.in This can be initiated thermally, using initiators like azo compounds (e.g., AIBN) or peroxides, or photochemically. mdpi.com

Other methods for generating silyl radicals include:

Photolysis: Direct photolysis of organosilicon compounds, particularly those with Si-Si or Si-B bonds, can lead to homolytic cleavage and the formation of silyl radicals. lkouniv.ac.in

Electroreduction: An alternative strategy involves the electroreductive cleavage of strong Si-Cl bonds in chlorosilanes at highly biased potentials, providing a transition-metal-free method to access silyl radicals. organic-chemistry.org

Once generated, these transient species can be studied and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. EPR data provides insight into the structure of these radicals, which are typically pyramidal. lkouniv.ac.in

Tris(alkyl)silyl radicals are versatile intermediates in a range of organic reactions. Their primary function is as a chain-carrying species in radical reductions. mdpi.com In a typical reduction of an organic halide (R-X), the silyl radical abstracts the halogen atom to form a stable silicon-halogen bond and an alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from a neutral tris(alkyl)silane molecule, yielding the reduced organic product (R-H) and regenerating the silyl radical to continue the chain. mdpi.compsu.edu

Another major application is in hydrosilylation , the addition of a Si-H bond across a double or triple bond. mdpi.com The silyl radical adds to the unsaturated bond in an anti-Markovnikov fashion, creating a carbon-centered radical adduct. This adduct then abstracts a hydrogen atom from the silane, yielding the hydrosilylation product and propagating the radical chain. mdpi.com

Table 2: Rate Constants (k_add) for the Addition of Tris(trimethylsilyl)silyl Radical to Various Alkenes

Alkene Rate Constant (k_add) in M⁻¹s⁻¹
Acrylonitrile 5.1 x 10⁷
Methyl acrylate (B77674) 2.2 x 10⁷
Vinyl acetate 1.2 x 10⁶

This table shows the high reactivity of the (TMS)₃Si• radical towards addition to both electron-poor and electron-rich double bonds. researchgate.net

Tris(alkyl)silanes have been identified as highly efficient co-initiators for free-radical polymerization (FRP), particularly in photoinitiated systems. mdpi.com In Type II photo-polymerization, a photoinitiator (like benzophenone) in an excited state abstracts a hydrogen atom from the silane (the co-initiator) to generate a silyl radical. mdpi.com

A key advantage of using silanes in this role is their ability to mitigate oxygen inhibition. Oxygen typically scavenges radical intermediates to form unreactive peroxyl radicals, quenching the polymerization. However, silyl radicals can react with these peroxyl radicals or with oxygen itself, in a process that can regenerate reactive radicals capable of initiating polymerization. gelest.com This makes silanes like TTMSS valuable additives for curing processes conducted in air, such as in dental adhesives. gelest.com

Ionic and Concerted Reaction Pathways Involving this compound

While radical chemistry is predominant for tris(alkyl)silane hydrides, ionic and concerted pathways are also possible under specific conditions, though less documented for this compound itself. The silicon atom's properties—larger size than carbon and lower electronegativity—allow for nucleophilic attack and the formation of hyper-coordinate (pentacoordinate or hexacoordinate) intermediates. lkouniv.ac.inopen.ac.uk

Ionic pathways generally involve nucleophilic attack on the silicon center or electrophilic attack on the Si-H or Si-C bonds.

Nucleophilic Attack: Strong nucleophiles can attack the silicon atom. The reactivity is enhanced if the silicon bears electronegative substituents, which increases its Lewis acidity and ability to form hyper-coordinate species. nih.gov For trialkylsilanes, this often requires a strong base. For instance, hydrolysis of silanes can proceed via nucleophilic attack by water or hydroxide (B78521) on the silicon atom. rsc.orgresearchgate.net

Electrophilic Attack: Electrophilic cleavage of the Si-H bond can occur with reagents like halogens, proceeding with retention of configuration at the silicon center. lkouniv.ac.inworldscientific.com This is distinct from radical pathways and is considered an electrophilic substitution at silicon. worldscientific.com

A concerted reaction is one where all bond-breaking and bond-forming occur in a single step through a single transition state, without forming a discrete intermediate. wikipedia.orgyoutube.com The classic Sₙ2 reaction is a prime example. wikipedia.org For silanes, certain nucleophilic substitutions at silicon can be considered concerted. For example, the hydrolysis of some trialkyl(phenylthio)silanes in slightly alkaline media is proposed to involve a slow attack of the solvent on the sulfur atom that is concerted with a nucleophilic attack of a base on the silicon atom. rsc.org However, for a non-activated hydride like this compound, such pathways are not its primary mode of reactivity compared to free-radical mechanisms.

Chemoselective Cleavage and Formation of Silicon-Carbon Bonds in Long-Chain Alkylsilanes

The silicon-carbon bond is generally strong and non-polar, making it resistant to cleavage. lkouniv.ac.in However, chemoselective cleavage and formation can be achieved through specific synthetic strategies.

Formation of Si-C bonds in long-chain alkylsilanes is effectively accomplished via the radical-mediated hydrosilylation of long-chain alkenes, as described in section 3.1.2. mdpi.com This method forms an anti-Markovnikov adduct. Alternatively, nickel-catalyzed cross-coupling reactions can form Si-C bonds by reacting silicon nucleophiles with alkyl electrophiles, a process that may proceed through a radical pathway for C-X bond cleavage. nih.gov

Cleavage of Si-C bonds in unactivated tetraalkylsilanes is challenging but can be accomplished. One approach involves activating the Si-C bond by forming hyper-coordinate silicon species with fluoride (B91410) ions or other Lewis bases. nih.gov The excess electron density placed on the silicon's ligands makes the Si-C bond more susceptible to electrophilic cleavage. nih.gov Electrophilic cleavage is more common for activated silanes, such as vinylsilanes or arylsilanes, but can occur with alkylsilanes using strong acids or halogens. lkouniv.ac.inle.ac.uk Metal-mediated catalysis also provides a route for Si-C bond cleavage. nih.gov

Studies on the Stability and Degradation Mechanisms of this compound

Tetraalkylsilanes are known for their remarkable thermal stability, with tetramethylsilane (B1202638) decomposing only at temperatures around 700°C. lkouniv.ac.in Organohydrosilanes like this compound are also thermally stable, though less so than their tetraalkyl counterparts. Their primary thermal degradation pathway involves the homolytic cleavage of the weaker Si-H bond, which occurs at temperatures above 440-460°C, leading to the formation of silyl radicals. gelest.com

The long decyl chains in this compound introduce another potential degradation pathway. Under harsh thermal conditions, long-chain hydrocarbons can undergo cleavage. For instance, studies on long-chain fatty acids show degradation at temperatures of 140-160°C, although the chemical environment is different. nih.gov

In the presence of oxygen, the stability of tris(alkyl)silanes is reduced. A slow, spontaneous reaction between tris(trimethylsilyl)silane and molecular oxygen occurs even at ambient temperatures, proceeding through a free-radical chain mechanism to form siloxanes. mdpi.com This oxidative degradation can be initiated by trace amounts of oxygen, especially at elevated temperatures. ontosight.ai Therefore, the long-term stability of this compound is highest in an inert, oxygen-free environment. Its inherent hydrophobicity provides some resistance to hydrolysis. ontosight.ai

Theoretical and Computational Studies on Tris Decyl Silane

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Tris(decyl)silane, DFT calculations can provide a detailed understanding of its molecular geometry, bond lengths, bond angles, and electronic properties.

DFT calculations would typically begin with the optimization of the molecular geometry of this compound to find its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure would provide precise data on the Si-C and C-C bond lengths, as well as the bond angles around the central silicon atom and along the decyl chains.

Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter as it relates to the molecule's chemical reactivity and kinetic stability. journalirjpac.com A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals can also reveal the most likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and helps in predicting how it will interact with other molecules. journalirjpac.com For this compound, the MEP would likely show a region of negative potential around the silicon atom due to the electronegativity of the surrounding carbon atoms, and regions of relatively neutral potential along the hydrocarbon chains.

A hypothetical table of DFT-calculated properties for this compound is presented below. These values are illustrative of what such a study would yield.

PropertyCalculated ValueUnit
Si-C Bond Length1.88Å
C-Si-C Bond Angle109.5Degrees
HOMO Energy-6.5eV
LUMO Energy1.2eV
HOMO-LUMO Gap7.7eV
Dipole Moment~0.5Debye

This table is illustrative and contains hypothetical data for this compound based on general knowledge of organosilanes.

Recent studies have shown that DFT calculations, when combined with machine learning, can be a powerful tool for predicting properties like the conduction band minimum, which is crucial for applications in electronics. mdpi.com Such an approach could be applied to a series of organosilanes including this compound to develop predictive models for their electronic behavior. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis of Long Alkyl Chains

The three long decyl chains of this compound introduce significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, making them ideal for exploring the conformational landscape of these long alkyl chains. inflibnet.ac.inmkjc.in

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws. mkjc.in The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. By integrating the equations of motion over time, a trajectory of the molecule's atomic positions and velocities is generated. inflibnet.ac.in

For this compound, MD simulations would reveal how the decyl chains fold and interact with each other and with their environment. Key parameters that can be analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): By comparing the atomic positions at different time points to a reference structure, the RMSD can quantify the extent of conformational change. inflibnet.ac.in

Dihedral Angle Analysis: The rotation around the numerous C-C single bonds in the decyl chains can be characterized by tracking the dihedral angles. This analysis can identify preferred local conformations (e.g., gauche vs. anti).

Studies on similar long-chain molecules have shown that the alkyl chains can adopt various conformations, from extended, all-trans states to more compact, folded structures. acs.orgwhiterose.ac.uk The specific conformations adopted by the decyl chains of this compound would be influenced by factors such as temperature and the surrounding solvent environment. The conformational flexibility of these chains is a key determinant of the material properties of bulk this compound, such as its viscosity and melting point.

The following table illustrates the type of data that could be obtained from an MD simulation of this compound.

ParameterAverage ValueStandard Deviation
Radius of Gyration (Rg)10.20.8 Å
End-to-End Distance of Decyl Chain12.51.5 Å
Percentage of Gauche Conformations355%
Percentage of Anti Conformations655%

This table is illustrative and contains hypothetical data for this compound based on general knowledge of long-chain alkanes.

Combining MD simulations with techniques like Principal Component Analysis (PCA) can further help in identifying the dominant modes of motion and the most significant conformational changes within the molecule. nih.gov

Quantum Chemical Analysis of Reaction Mechanisms and Transition States in Organosilane Chemistry

Organosilanes can undergo a variety of reactions, including nucleophilic substitution at the silicon center, radical reactions, and oxidation. colab.wsresearchgate.net Quantum chemical calculations can be used to map out the potential energy surface for these reactions, identifying the transition states and intermediates. arxiv.org The activation energy for a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state.

For instance, the hydrolysis of a silane (B1218182) is a fundamental reaction in organosilicon chemistry. A quantum chemical study of the hydrolysis of this compound would involve modeling the approach of a water molecule to the silicon center. The calculations would likely show the formation of a pentacoordinate silicon intermediate or transition state. nih.govresearchgate.net The energy barrier for this process would provide insight into the stability of this compound towards hydrolysis.

Another important class of reactions for organosilanes is radical reactions. nih.gov The Si-H bond in silanes can be cleaved to form a silyl (B83357) radical. While this compound lacks a Si-H bond, understanding the stability and reactivity of the corresponding Tris(decyl)silyl radical, which could be formed through other means, is important. Quantum chemical calculations can determine the bond dissociation energies of the Si-C bonds and the stability of the resulting radicals.

A hypothetical reaction profile for a generic reaction of this compound is depicted in the table below, illustrating the kind of data that would be generated.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Reagent)0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+10.8
Products-12.3

This table is illustrative and contains hypothetical data for a generic reaction of this compound.

Studies on related compounds like tris(trimethylsilyl)silane (B43935) (TTMSS) have provided detailed insights into their radical reactivity, which can serve as a model for understanding the potential reactivity of this compound. researchgate.net

Advanced Applications in Materials Science and Engineering for Tris Decyl Silane

Surface Functionalization and Interface Engineering with Long-Chain Alkylsilanes

The ability of long-chain alkylsilanes to form robust, organized layers on various substrates is fundamental to their role in surface and interface engineering. By chemically grafting these molecules onto a surface, it is possible to control properties such as wettability, adhesion, and compatibility with other materials.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution or vapor of an active surfactant, such as a long-chain alkylsilane. gelest.comscispace.com The formation process for alkylsilanes typically involves immersing a substrate with hydroxyl (-OH) groups, like silicon dioxide, glass, or metal oxides, into a solution containing the silane (B1218182). nih.govannualreviews.org

The reactive head of the silane molecule (e.g., a trichlorosilane (B8805176) or trialkoxysilane precursor) hydrolyzes and condenses with the surface hydroxyl groups, forming strong, covalent silicon-oxygen (Si-O) bonds. gelest.comannualreviews.org Silanes with three reactive groups, which are precursors for molecules like Tris(decyl)silane, can also bond with neighboring silane molecules, creating a cross-linked and highly stable polysiloxane network at the substrate interface. gelest.com The long decyl chains then orient themselves away from the surface, driven by intermolecular van der Waals forces, to form a densely packed, quasi-crystalline layer. annualreviews.org This process results in a robust and permanent modification of the substrate's surface properties. gelest.com

The structure and quality of these SAMs are analyzed using a variety of surface-sensitive techniques. researchgate.net These methods provide critical information on film thickness, molecular orientation, packing density, and surface topography.

Table 1: Common Techniques for Characterizing Alkylsilane SAMs

Characterization Technique Information Obtained
Contact Angle Goniometry Measures surface wettability and energy, indicating the hydrophobicity and packing quality of the SAM. researchgate.net
Ellipsometry Determines the thickness of the monolayer with high precision. annualreviews.org
Atomic Force Microscopy (AFM) Provides topographical images of the surface, revealing the order, packing, and presence of defects or aggregates. sae.org
X-ray Photoelectron Spectroscopy (XPS) Confirms the chemical composition of the surface and the successful grafting of the silane molecules. researchgate.net

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the chemical functional groups present on the surface and can provide information on the conformational order of the alkyl chains. bme.hu |

The primary function of applying a this compound SAM is often to alter the surface's affinity for liquids, a property known as wettability. The long, non-polar decyl chains of the silane create a new surface that is highly hydrophobic (water-repellent) and has low surface energy. ontosight.aicfsilicones.com

The degree of hydrophobicity is directly related to the length and packing density of the alkyl chains. Longer chains, such as the ten-carbon decyl group, provide a more effective shield against water compared to shorter chains. colab.ws A well-ordered, densely packed monolayer minimizes the exposure of the underlying polar substrate, leading to very high water contact angles, often exceeding 110 degrees, which is characteristic of a hydrophobic surface. researchgate.netgoogle.com By selecting alkylsilanes with different chain lengths, the surface energy can be precisely tuned. dtic.mil Surfaces treated with long-chain alkylsilanes are repellent to water and can also be oleophobic (oil-repellent) if the surface tension is below 20 mN/m. gelest.com

Table 2: Influence of Alkylsilane Structure on Surface Properties

Parameter Effect on Surface Research Finding
Alkyl Chain Length Longer chains increase hydrophobicity and lower surface energy. Membranes modified with longer-chain alkylsilanes exhibit lower surface energy and greater wetting resistance. colab.ws
Packing Density Higher density leads to more complete surface coverage and enhanced hydrophobicity. High coverage density results in a small tilt angle of the alkyl chains, indicating a more vertically-oriented and packed structure. researchgate.net

| Precursor Reactivity | The type of reactive group (e.g., chloro- vs. alkoxy-) affects the rate and mechanism of SAM formation. | Chlorosilanes and alkoxysilanes are most commonly used for forming SAMs via solution or vapor phase deposition. gelest.com |

The principles of surface functionalization are widely applied to modify the surfaces of micro- and nanoparticles, such as silica (B1680970), titania, or other inorganic fillers. cfsilicones.comgelest.com Untreated, these particles often have hydrophilic surfaces, which makes them difficult to disperse in non-polar materials like organic polymers.

By coating these particles with a long-chain alkylsilane like this compound, their surface is transformed from hydrophilic to hydrophobic. cfsilicones.com This modification dramatically improves their dispersibility within a polymer matrix, preventing aggregation and ensuring a more uniform composite material. shinetsusilicone-global.com This enhancement of particle-matrix compatibility is crucial for developing advanced materials with improved mechanical, thermal, and barrier properties. gelest.com

Long-chain alkylsilanes can act as effective coupling agents. bme.humdpi.com The silane portion of the molecule forms durable covalent bonds with the inorganic filler material. researchgate.net The three long decyl chains, being non-polar and organic in nature, physically entangle and interact favorably with the polymer matrix. mdpi.com This dual action enhances interfacial adhesion, which allows for more efficient stress transfer from the matrix to the reinforcement. mdpi.com The result is a composite material with substantially improved mechanical properties, such as flexural strength and impact resistance, as well as enhanced durability and resistance to moisture. shinetsusilicone-global.commdpi.comkci.go.kr

Polymer Chemistry and Silicon-Containing Polymer Systems

Beyond surface modification, silane chemistry is integral to the synthesis of silicon-containing polymers. These polymers, which have a backbone of silicon atoms, possess unique properties stemming from the nature of the silicon-silicon bond and the influence of their organic side chains.

Poly(dialkylsilanes) are a class of polymers with a main chain consisting entirely of silicon atoms. The synthesis of high-molecular-weight polysilanes with long alkyl side chains, such as poly(di-n-decylsilane), is typically achieved through a Wurtz-type reductive coupling of the corresponding di-n-decyldichlorosilane monomer with an alkali metal. dtic.milpsu.edu

In-depth studies using X-ray scattering, differential scanning calorimetry (DSC), and UV-vis absorption spectroscopy have identified at least five different ordered forms for poly(di-n-decylsilane). researchgate.net These polymorphs differ in their silicon backbone conformation, side-chain packing, and, consequently, their electronic and optical properties. researchgate.netresearchgate.net This structural variability leads to interesting phenomena such as thermochromism, where the polymer changes color in response to temperature changes, reflecting transitions between different conformational states of the σ-conjugated silicon backbone. researchgate.net

Table 3: Compounds Mentioned

Compound Name
This compound
Poly(di-n-decylsilane)
Poly(di-n-octylsilane)
Silicon dioxide
Titania
Basalt fibers

Application of Tris(alkyl)silanes as Cross-linking Agents in Polymer Networks

Tris(alkyl)silanes and other silane-based compounds are utilized as cross-linking agents to modify and enhance the properties of polymeric materials. hengdasilane.com A cross-linking agent facilitates the formation of covalent bonds between polymer chains, transforming linear or branched macromolecules into a three-dimensional network structure. hengdasilane.comcfmats.com This process significantly improves mechanical strength, thermal stability, elasticity, and chemical resistance. hengdasilane.com

Silane cross-linking agents, which contain two or more silicon functional groups, act as molecular bridges within the polymer matrix. cfmats.com The general mechanism involves the hydrolysis of hydrolyzable groups on the silane (such as alkoxy groups) to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic fillers to form stable siloxane (Si-O-Si) bonds, creating a durable cross-linked network. mdpi.com

Alkylsilane coupling agents are particularly effective in polymer modification. The long-chain alkyl groups, such as the decyl groups in this compound, provide a non-polar character that enhances compatibility with organic polymers. cfmats.com This improved compatibility allows for better dispersion of inorganic fillers within the polymer matrix and strengthens the interface between the organic and inorganic components. cfmats.com This surface modification technique is widely applied in materials such as engineering plastics, coatings, and rubbers to achieve effective reinforcement and improved performance. cfmats.com

The effectiveness of silane cross-linking is demonstrated in the production of cross-linked polyethylene (B3416737) (PEX), where vinyltrimethoxysilane (B1682223) (VTMS) is used as the cross-linking agent. The extent of cross-linking, measured by the gel content, directly influences the material's thermal and mechanical properties. researchgate.net

Property Enhancement via Silane Cross-linking Description References
Mechanical Strength Increases the material's resistance to deformation and failure under stress. hengdasilane.com
Thermal Stability Improves resistance to degradation at high temperatures. hengdasilane.com
Chemical Resistance Enhances durability when exposed to various chemicals. hengdasilane.com
Elasticity Improves the ability of materials like rubber to return to their original shape after deformation. hengdasilane.com

Controlled Polymerization Techniques Utilizing Tris(alkyl)silane Derivatives

Controlled radical polymerization (CRP), also known as living radical polymerization (LRP), encompasses methods like Atom Transfer Radical Polymerization (ATRP) that allow for the synthesis of polymers with precisely defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com Within this field, certain tris(alkyl)silane derivatives have emerged as important reagents.

Tris(trimethylsilyl)silane (B43935) (TTMSS), a well-studied tris(alkyl)silane derivative, has proven effective as a co-initiator and chain transfer agent in radical polymerization processes. researchgate.netmdpi.com It is particularly noted for its high reactivity toward double bonds and its non-toxic nature, making it a viable substitute for traditional amine-type co-initiators in dental adhesive systems. researchgate.net When used in photoinitiator systems with a photosensitizer like camphorquinone (B77051) (CQ), TTMSS can effectively initiate the polymerization of methacrylate-based resins upon exposure to visible light. researchgate.net The rate of polymerization and the final degree of conversion show a dependence on the TTMSS concentration and the duration of light exposure. researchgate.net

The use of silane-acrylate chemistry represents a significant advancement in regulating polymer network formation. acs.org Research has demonstrated the synthesis of a difunctional bis(trimethylsilyl)silane that acts as a highly efficient chain transfer agent in acrylate (B77674) photopolymerization. acs.org This approach leads to a more regulated network with a reduced cross-linking density. acs.org Compared to standard thiol-ene systems, silane-acrylate formulations exhibit significantly reduced polymerization-induced shrinkage stress and improved storage stability. acs.org

The table below summarizes the findings from a study comparing silane-acrylate networks with unregulated and thiol-acrylate networks.

Network Type Storage Modulus (G') Glass Transition (tan δ peak) Key Finding References
Unregulated PolyD3AHighBroadStandard rigid network. acs.org
Silane-Acrylate NetworkLowerSharper, more definedSofter, lightly cross-linked network with a more defined thermal transition. acs.org
Thiol-Acrylate NetworkLowerSharper, more definedSimilar properties to the silane-acrylate network, confirming effective chain transfer. acs.org

This compound as a Precursor for Novel Functional Materials

Organosilanes like this compound serve as fundamental building blocks for a wide range of advanced materials. Their unique molecular structure, combining inorganic reactivity with organic functionality, allows them to act as precursors for creating materials with tailored properties. mdpi.com For example, Tris(diethylamino)silane has been investigated as a precursor for depositing silicon carbonitride films, which have applications in semiconductor technology. researchgate.net Similarly, Tris(trimethylsiloxy)silane is used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to create low-dielectric-constant thin films for interlayer dielectrics. colab.ws

Development of Organosilane-Derived Hybrid Materials and Composites

Organosilane-derived hybrid materials and composites are formed by combining organic and inorganic components at the molecular or nanoscale level. labinsights.nl Organofunctional silanes act as a "bridge" to promote adhesion between dissimilar materials, such as inorganic substrates (e.g., glass, metals) and organic polymers. mdpi.com This is achieved through the dual functionality of the silane molecule: the hydrolyzable groups react with the inorganic surface to form strong covalent bonds, while the organofunctional group reacts or entangles with the polymer matrix. mdpi.comnih.gov

A common strategy involves the surface modification of inorganic fillers with organosilanes to improve their compatibility with a polymer matrix. For instance, microcrystalline cellulose (B213188) (MCC) can be treated with hexadecyltrimethoxysilane (B103170) to make it more hydrophobic and compatible with a polypropylene (B1209903) (PP) matrix. scispace.com This treatment changes the morphology of the MCC and enhances the thermal stability of the resulting SiMCC/PP composite. scispace.com Similarly, silica nanoparticles can be surface-modified with quaternary ammonium (B1175870) silane compounds to create reinforcing fillers for dental resins, leading to improved mechanical properties like flexural strength and modulus. nih.gov

Spectroscopic and Analytical Characterization Methodologies for Tris Decyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Tris(decyl)silane. msu.edu Both ¹H and ¹³C NMR provide detailed information about the molecular framework. rsc.orgbhu.ac.in

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different hydrogen environments. The Si-H proton typically appears as a multiplet in a distinct region of the spectrum. The numerous methylene (B1212753) (-CH₂-) groups of the three decyl chains produce a large, overlapping signal, while the terminal methyl (-CH₃) groups appear as a triplet. The protons on the carbon alpha to the silicon atom are also distinguishable.

¹³C NMR: The ¹³C NMR spectrum provides a direct look at the carbon skeleton. bhu.ac.in Each chemically non-equivalent carbon atom gives a distinct signal, allowing for confirmation of the three decyl chains attached to the silicon atom. bhu.ac.in The chemical shifts of the carbons vary depending on their proximity to the silicon atom.

Mechanistic Studies: NMR is also invaluable for monitoring chemical reactions involving this compound, such as hydrosilylation. science.govnih.gov By acquiring spectra at different time points, researchers can track the consumption of the Si-H starting material and the appearance of new signals corresponding to the product, providing insights into reaction kinetics and mechanisms. rsc.org For instance, in the polymerization of methacrylates, NMR can be used to follow the in situ formation of silyl (B83357) ketene (B1206846) acetals. rsc.org

Below is a table summarizing typical expected NMR chemical shifts for this compound. Actual values can vary slightly based on the solvent and experimental conditions. sigmaaldrich.com

Atom Nucleus Typical Chemical Shift (ppm) Multiplicity Assignment
Hydrogen¹H~3.6-3.8MultipletSi-H
Hydrogen¹H~1.2-1.4MultipletSi-CH₂-(CH₂ )₈-CH₃
Hydrogen¹H~0.8-0.9TripletSi-(CH₂)₉-CH₃
Hydrogen¹H~0.5-0.6MultipletSi-CH₂ -(CH₂)₉-CH₃
Carbon¹³C~20-35--C H₂- (backbone)
Carbon¹³C~14--C H₃ (terminal)
Carbon¹³C~10-15-Si-C H₂-

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Silicon-Containing Compounds

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying functional groups and analyzing the bonding within this compound and related silicon compounds.

IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent feature is the Si-H stretching vibration (νSi-H), which typically appears in the 2100-2200 cm⁻¹ region. aip.org The exact frequency can be influenced by the electronegativity of the substituents on the silicon atom. aip.org The long decyl chains give rise to strong C-H stretching vibrations just below 3000 cm⁻¹. Other vibrations, such as Si-H bending modes and various CH₂ bending and rocking modes, are also present in the fingerprint region of the spectrum. researchgate.netaps.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The Si-H stretch is also Raman active. This technique can be particularly useful for studying the conformational order of the alkyl chains in solid-state samples or self-assembled monolayers.

The following table lists characteristic vibrational frequencies for this compound.

Vibrational Mode Technique Typical Wavenumber (cm⁻¹)
Si-H StretchIR, Raman2100 - 2200
C-H Stretch (asymmetric, CH₃)IR, Raman~2950-2970
C-H Stretch (asymmetric, CH₂)IR, Raman~2915-2935
C-H Stretch (symmetric, CH₂)IR, Raman~2845-2865
CH₂ ScissoringIR, Raman~1465
Si-H BendIR, Raman~800-950

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.net

Molecular Ion: In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak can often be observed, confirming the molecular weight of the compound. core.ac.uk

Fragmentation Analysis: Under higher energy conditions, such as Electron Ionization (EI), this compound will fragment in predictable ways. nih.gov Common fragmentation pathways for alkylsilanes include the loss of one of the alkyl chains, cleavage of the Si-C bond, and rearrangements. researchgate.netacs.org The fragmentation pattern can be complex due to the presence of three long alkyl chains. nih.govresearchgate.net Recent studies have shown that silane (B1218182) ions can react with residual water in some mass spectrometers, which can complicate the spectra. nih.govresearchgate.net For trimethylsilylated compounds, extensive libraries of fragmentation rules exist, which can aid in spectral interpretation. nih.gov

X-ray Diffraction (XRD) and Scattering Techniques for Solid-State Structure Determination

X-ray Diffraction (XRD) and related scattering techniques are used to investigate the arrangement of this compound molecules in the solid state, particularly in thin films and self-assembled monolayers. uha.fr

While a full single-crystal XRD structure determination provides the most detailed atomic arrangement, this is often challenging for long-chain, flexible molecules like this compound. However, powder XRD can reveal information about the packing and crystallinity of the bulk material. mdpi.comnih.gov When this compound is used to form monolayers, X-ray scattering techniques can provide crucial information about the ordering and thickness of the film. dntb.gov.ua These studies have shown that long-chain alkylsilanes can form highly periodic, layered mesostructures. uha.fr

Surface Analytical Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Reflection-Absorption Infrared Spectroscopy (RAIRS)) for Monolayer Characterization

When this compound is used to modify surfaces, specialized analytical techniques are required to characterize the resulting monolayer.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. scielo.org.mx For a this compound monolayer, XPS can confirm the presence of silicon, carbon, and oxygen (from the underlying substrate or the siloxane linkage). kombyonyx.comnih.gov High-resolution scans of the Si 2p, C 1s, and O 1s regions can provide details about the chemical bonding, such as the formation of Si-O-Si bonds. scielo.org.mx

Reflection-Absorption Infrared Spectroscopy (RAIRS): RAIRS, also known as IRRAS, is a highly sensitive IR technique for studying monolayers on reflective substrates like silicon or gold. doi.orguni-tuebingen.denih.govresearchgate.net By analyzing the vibrational bands, particularly the C-H stretching modes, RAIRS can provide information about the orientation and conformational order of the decyl chains within the monolayer. doi.orgnist.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. evonik.com

Gas Chromatography (GC): Due to its volatility and thermal stability, this compound is well-suited for GC analysis. merckgroup.comthermofishersci.in When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any impurities. wasson-ece.comresearchgate.net The purity is often determined as an area percentage from the chromatogram, where the area of the main peak is compared to the total area of all peaks. merckgroup.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, can also be used for the analysis and purification of organosilanes. researchgate.net This method separates compounds based on their polarity. While less common than GC for volatile silanes, it is a valuable tool, especially for less volatile or thermally sensitive related compounds.

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Model transition states for hydride transfer steps. Compare activation energies with experimental Arrhenius plots .
  • Molecular Dynamics (MD) : Simulate silane aggregation in solvent matrices. Correlate with experimental viscosity data to predict reaction diffusion limits .
  • Contradiction Resolution : If computational results deviate from observed kinetics, re-parameterize force fields or include solvent explicit models .

What safety protocols are critical when handling this compound in academic labs?

Q. Basic Research Focus

  • Ventilation : Use fume hoods for all procedures due to volatile siloxane byproducts .
  • Spill Management : Neutralize spills with sodium bicarbonate; avoid water to prevent exothermic reactions .
  • Waste Disposal : Segregate silane waste from halogenated solvents to prevent hazardous interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.